4-[Carbamimidoyl(methyl)amino]benzoic acid;hydrochloride
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Overview
Description
“4-[Carbamimidoyl(methyl)amino]benzoic acid;hydrochloride” is a chemical compound with the CAS Number: 63101-32-6 . It has a molecular weight of 257.68 . The IUPAC name for this compound is 4-{[{[amino(imino)methyl]amino}(imino)methyl]amino}benzoic acid hydrochloride . It is stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11N5O2.ClH/c10-8(11)14-9(12)13-6-3-1-5(2-4-6)7(15)16;/h1-4H,(H,15,16)(H6,10,11,12,13,14);1H .Physical And Chemical Properties Analysis
This compound is a powder stored at room temperature .Scientific Research Applications
Biosensor Development for Benzoic Acid Derivatives Detection Researchers have developed a biosensor, named sBAD, for detecting benzoic acid derivatives in Saccharomyces cerevisiae. The biosensor responds to various benzoic acid derivatives, including p-aminobenzoic acid, demonstrating its utility in high throughput screening for the production of these derivatives through metabolic engineering (Castaño-Cerezo et al., 2020).
Biosynthesis of Natural Products A comprehensive review discusses the biosynthesis of 3-Amino-5-hydroxy benzoic acid (3,5-AHBA) derived natural products, highlighting the molecular genetics, chemical, and biochemical perspectives involved in the production of these compounds (Kang, Shen, & Bai, 2012).
Synthesis and Antimicrobial Screening Research on the synthesis of substituted bis-benzothiazole derivatives from benzoic acid derivatives, including their antimicrobial screening against various microorganisms, highlights the potential of these compounds in developing new antimicrobials (Deohate, Radhakisan, & Toshniwal, 2013).
Characterization of Secondary Metabolites in Plant Defense A study explores hydroxamic acids (4-hydroxy-1,4-benzoxazin-3-ones) as significant secondary metabolites in cereals, playing a crucial role in plant defense against pests, diseases, and herbicides, and highlights their potential for exploitation in agriculture (Niemeyer, 1988).
Investigation of Enzyme Inhibitors and Activators Studies on enzyme activators and inhibitors, such as the synthesis and pharmacokinetics of benzoic acid derivatives, have shown significant potential in medical and pharmaceutical research (Xu et al., 2020).
New Class of Dopants for Polyaniline Research on a new class of dopants, including benzoic acid and substituted benzoic acids for polyaniline, provides insights into advanced materials technology and potential applications in electronics and material science (Amarnath & Palaniappan, 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word “Warning” is used. The hazard statements associated with this compound include H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is structurally similar to 4-aminobenzoic acid (paba) , which is an intermediate in the synthesis of folate by bacteria, plants, and fungi .
Mode of Action
PABA is used by bacteria to synthesize folate, an essential component for DNA synthesis . Sulfonamide drugs, which are structurally similar to PABA, can interfere with this process, leading to antibacterial effects .
Biochemical Pathways
Given its similarity to paba, it may be involved in the folate synthesis pathway . In this pathway, bacteria generate PABA from chorismate, which is then used to synthesize folate .
Result of Action
If it acts similarly to paba, it could potentially affect dna synthesis in bacteria by interfering with folate synthesis .
properties
IUPAC Name |
4-[carbamimidoyl(methyl)amino]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.ClH/c1-12(9(10)11)7-4-2-6(3-5-7)8(13)14;/h2-5H,1H3,(H3,10,11)(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJWDUNYZQMGHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)O)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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